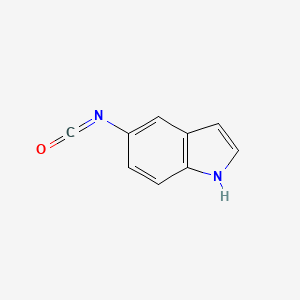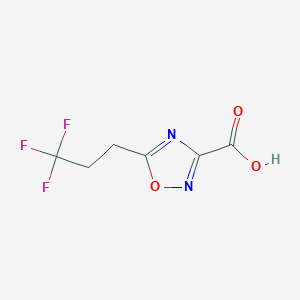
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and an acetic acid moiety attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Methylation: The methyl group can be introduced via methylation of the pyrazole ring using methyl iodide and a base.
Acetic Acid Moiety: The acetic acid moiety can be introduced through the reaction of the pyrazole derivative with bromoacetic acid or its ester, followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrazole ring, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials, catalysts, and chemical intermediates for various industrial processes
Wirkmechanismus
The mechanism of action of 2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(Tert-butyl)-1-methyl-1h-pyrazol-3-yl)acetic acid
- 2-(3-(Tert-butyl)-1-ethyl-1h-pyrazol-4-yl)acetic acid
- 2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-5-yl)acetic acid
Comparison
Compared to similar compounds, 2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)acetic acid is unique due to the specific positioning of the tert-butyl and methyl groups on the pyrazole ring. This unique arrangement can influence its chemical reactivity, biological activity, and overall stability. The presence of the acetic acid moiety also adds to its versatility in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C10H16N2O2 |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
2-(3-tert-butyl-1-methylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)9-7(5-8(13)14)6-12(4)11-9/h6H,5H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
XVDFDYPRMSPLJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN(C=C1CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




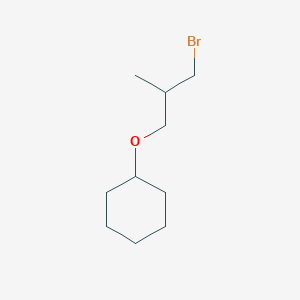

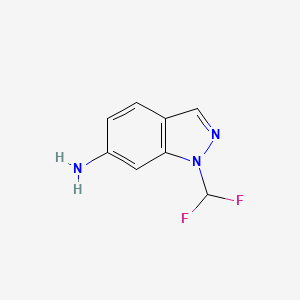
![3,7-Dimethylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13530231.png)
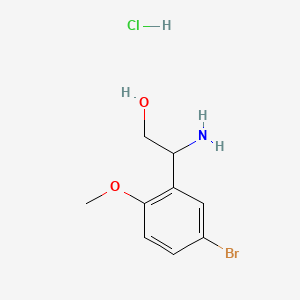
![Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate](/img/structure/B13530242.png)



![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-OL](/img/structure/B13530260.png)
